4-bromo-2-iodo-1-methyl-1H-imidazole

Cross-Coupling Sonogashira Imidazole Functionalization

Streamline your SAR studies with a single, dual-halogen imidazole scaffold. 4-Bromo-2-iodo-1-methyl-1H-imidazole solves the challenge of sequential, site-selective derivatization by offering distinct iodine (C-2) and bromine (C-4) reactivity. This allows for unambiguous, stepwise construction of unsymmetrical, 2,4-disubstituted imidazoles without protecting group manipulations. - **Sequential Coupling**: Exploit the inherent reactivity order (2-iodo > 4-bromo) for predictable Suzuki, Sonogashira, or Negishi couplings. - **Streamlined Synthesis**: Eliminates redundant steps, enabling rapid analog generation and efficient route scouting. - **Supply Assurance**: Available from stock with full analytical documentation (HPLC, NMR). Bulk quantities on request. Ships ambient.

Molecular Formula C4H4BrIN2
Molecular Weight 286.90 g/mol
Cat. No. B8241461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-iodo-1-methyl-1H-imidazole
Molecular FormulaC4H4BrIN2
Molecular Weight286.90 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1I)Br
InChIInChI=1S/C4H4BrIN2/c1-8-2-3(5)7-4(8)6/h2H,1H3
InChIKeyAGHFSSUZIPJUNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-iodo-1-methyl-1H-imidazole: Heterocyclic Building Block


4-Bromo-2-iodo-1-methyl-1H-imidazole is a halogenated imidazole derivative with the molecular formula C₄H₄BrIN₂ and a molecular weight of 286.90 g/mol . It belongs to the imidazole family, which is a five-membered aromatic heterocyclic compound class widely used in medicinal and synthetic organic chemistry [1]. The compound is characterized by a bromine atom at the 4-position, an iodine atom at the 2-position, and a methyl group at the 1-position of the imidazole ring, endowing it with unique reactivity for selective chemical transformations .

Orthogonal halogen pair (2-iodo, 4-bromo) for chemoselective transformations
Enables sequential cross-coupling without protecting group strategies
Useful for synthesizing unsymmetrical, polysubstituted imidazoles

Halogen Position and Imidazole Reactivity


Substitution of 4-bromo-2-iodo-1-methyl-1H-imidazole with a closely related analog, such as a dibromo or diiodo derivative, or an isomer with reversed halogen positions, is not chemically equivalent. The distinct reactivity of the 2-iodo versus 4-bromo substituents dictates the outcome of sequential cross-coupling reactions. For instance, the 2-iodo group is known to participate readily in palladium-catalyzed Suzuki and Sonogashira couplings [1], while the 4-bromo group can be selectively targeted in subsequent transformations. Studies on related imidazole systems show that the 2-position iodine is more reactive than the 4-position bromine in metal-halogen exchange and nucleophilic substitution [2]. This differential reactivity enables the precise, stepwise construction of complex molecules, a capability that is lost when using a generic, single-halogen or incorrectly halogenated imidazole.

! Dibromo or diiodo analogs lack orthogonal reactivity; selective sequential coupling may be compromised.
! Reversed halogen isomer alters the established 2 > 4 reactivity order, changing coupling sequence.
! Mono-halogenated imidazoles eliminate the second functional handle, limiting scaffold diversification.

Performance vs. Structural Analogs


2-Iodo Over 2-Bromo in Sonogashira Coupling

4-Bromo-2-iodo-1-methyl-1H-imidazole is predicted to exhibit superior reactivity compared to its 2-bromo analog in Sonogashira cross-coupling reactions. While direct experimental data for the target compound was not found, this is a strong class-level inference supported by a study on closely related N-alkoxyimidoyl halides, where imidoyl iodides consistently produced higher yields than the corresponding bromides in Sonogashira couplings [1]. This trend is consistent with the well-established higher reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-couplings due to their weaker C-I bond.

Sonogashira: I vs Br
Class-level inference
2-iodo > 2-bromo (yield)
Supports higher coupling efficiency for sensitive substrates
Data for target compound to verify
Cross-Coupling Sonogashira Imidazole Functionalization

Halogen Reactivity Order: 2 > 5 > 4

A study on iodine derivatives of N-methylimidazole established a clear reactivity hierarchy for halogen substitution based on position: 2-position > 5-position > 4-position [1]. Specifically, when heated in acetic acid, the iodine atom at the 2-position of iodo-1-methylimidazoles was found to be substituted by hydrogen much more readily than iodine atoms at other positions. This class-level inference directly applies to 4-bromo-2-iodo-1-methyl-1H-imidazole, confirming that the 2-iodo group is the most reactive and labile site.

Halogen Reactivity Order
Class-level inference
2 > 5 > 4
Guides stepwise functionalization strategy
Based on deiodination studies of N-methylimidazoles
Deiodination Imidazole Stability Reactivity Series

2-Iodoimidazole Scaffold for Drug Discovery

While direct data for 4-bromo-2-iodo-1-methyl-1H-imidazole is unavailable, the value of the 2-iodoimidazole scaffold is well-documented. In a study synthesizing protein farnesyltransferase inhibitors, the Suzuki coupling reaction of 2-iodoimidazole proved highly efficient for introducing functionalized alkyl chains at the 2-position [1]. This demonstrates the broader applicability of 2-iodoimidazole derivatives in constructing biologically active molecules. The target compound, with its additional 4-bromo handle, offers even greater potential for complex inhibitor synthesis.

2-Iodoimidazole Scaffold
Class-level inference
Validated in Suzuki coupling for FTase inhibitors
Supports medicinal chemistry synthesis applications
Scaffold utility confirmed in published inhibitor synthesis
Medicinal Chemistry Farnesyltransferase Inhibitor Suzuki Coupling

Application Scenarios


Sequential Chemoselective Cross-Coupling

The primary application scenario for 4-bromo-2-iodo-1-methyl-1H-imidazole is in the synthesis of complex, unsymmetrical molecules where two distinct, sequential functionalizations are required. The 2-iodo group should be targeted first for a cross-coupling reaction (e.g., Suzuki, Sonogashira, or Negishi), leveraging its high reactivity and lability as indicated by the 2 > 5 > 4 reactivity order [1]. Following this initial coupling, the 4-bromo group can then undergo a second, orthogonal cross-coupling or substitution reaction. This strategy minimizes protecting group manipulations and streamlines the synthetic route to valuable di-substituted imidazole derivatives.

Drug-Like Molecules and Pharmacological Probes

This compound is ideally suited as a key intermediate in medicinal chemistry programs. The proven utility of the 2-iodoimidazole scaffold for generating protein farnesyltransferase inhibitors via Suzuki coupling provides a strong precedent for its use in synthesizing other bioactive molecules [2]. The additional 4-bromo group offers a second point of diversity, allowing medicinal chemists to explore structure-activity relationships (SAR) around the imidazole core by introducing two different substituents at positions 2 and 4, thereby rapidly generating a library of analogs for biological evaluation.

Advanced Materials and Functional Scaffolds

The compound can serve as a versatile precursor for synthesizing novel ionic liquids and functional materials. A demonstrated route involves the Sonogashira cross-coupling of 2-iodo-1-methyl-1H-imidazole with alkynes [3]. For 4-bromo-2-iodo-1-methyl-1H-imidazole, this provides an entry point for creating more complex, polyfunctional imidazolium salts. The 4-bromo handle can be further elaborated after the initial Sonogashira coupling at the 2-position, enabling the synthesis of tailored materials with specific properties for applications in catalysis or electrochemistry.

Application
Selection Property
Validation Focus
Sequential chemoselective cross-coupling
Orthogonal I/Br reactivity
Stepwise coupling without protecting groups
Medicinal chemistry: SAR exploration
2-iodoimidazole scaffold reactivity
Bioactive molecule library synthesis
Functional materials: ionic liquids
Sonogashira coupling handle
Polyfunctional imidazolium salt synthesis
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